Product packaging for Androst-4-ene-3,17-dione, 16beta-fluoro-(Cat. No.:CAS No. 2838-94-0)

Androst-4-ene-3,17-dione, 16beta-fluoro-

Cat. No.: B1194936
CAS No.: 2838-94-0
M. Wt: 304.4 g/mol
InChI Key: WVGGMHNJNOYSMF-HKQXQEGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Fluorinated Steroid Analog Development and Research

The development of fluorinated steroid analogs represents a significant advancement in steroid chemistry and pharmacology. uaeu.ac.ae The strategic placement of fluorine atoms can profoundly alter the biological activity, metabolic stability, and receptor binding affinity of the parent steroid. uaeu.ac.aenih.gov Fluorinated steroids have found diverse applications, including as anti-inflammatory agents and as ligands for steroid hormone receptors. uaeu.ac.aedrugbank.com

The introduction of the radionuclide fluorine-18 (B77423) ([¹⁸F]) has been particularly transformative for the field of medical imaging. uaeu.ac.ae Radiofluorinated steroids are developed as imaging agents for Positron Emission Tomography (PET), a powerful technique for visualizing and quantifying biological processes in vivo. uaeu.ac.aenih.gov Research in this area focuses on creating tracers that can, for example, image the distribution of steroid receptors in tumors, providing valuable diagnostic and prognostic information. nih.govsnmjournals.org The synthesis of these fluorinated steroids often involves electrophilic fluorination techniques. nih.gov

Overview of Androstenedione (B190577) Derivatives in Biochemical and Preclinical Studies

Androstenedione itself is a central precursor in the biosynthesis of both androgens and estrogens. nih.govoup.com Its derivatives have been the subject of extensive biochemical and preclinical investigation. Studies have explored how modifications to the androstenedione structure influence interactions with enzymes and receptors. For instance, various derivatives have been synthesized and evaluated as inhibitors of enzymes like 5α-reductase and aromatase, which are key targets in the treatment of conditions such as benign prostatic hyperplasia and estrogen-dependent cancers. nih.govnih.gov

The binding of androstenedione derivatives to plasma proteins is another area of study, as it provides insight into their bioavailability and distribution. mdpi.com Furthermore, the cytotoxic effects of some androstenedione derivatives have been investigated in cancer cell lines. mdpi.com Preclinical studies in animal models, such as hamsters, have been used to assess the in vivo effects of these compounds. nih.gov

Rationale for 16beta-Fluorination in Steroid Probe Design and Study

The specific placement of a fluorine atom at the 16β-position of the steroid nucleus is a deliberate strategy in the design of steroid-based probes and therapeutic candidates. This modification can serve several purposes:

Altering Metabolic Pathways: Fluorination at the 16 position can block or alter metabolic transformations that would otherwise occur at or near this site, potentially increasing the compound's metabolic stability and half-life.

Modulating Receptor Binding: The electronegativity and size of the fluorine atom can influence the way the steroid fits into the ligand-binding pocket of its target receptor, potentially enhancing binding affinity and selectivity.

Enabling PET Imaging: The use of ¹⁸F at the 16β-position allows for the development of PET imaging agents. A notable example is 16β-[¹⁸F]fluoro-5α-dihydrotestosterone (¹⁸F-FDHT), a radiotracer used to image androgen receptors in prostate cancer. nih.govsnmjournals.orggoogle.comsnmjournals.org The synthesis and evaluation of such tracers provide a strong rationale for the development of other 16β-fluorinated steroid probes, including derivatives of androstenedione.

Data Tables

Table 1: Examples of Fluorinated Steroids in Research

Compound NameApplication/Area of ResearchReference
16α-[¹⁸F]fluoroestradiol (FES)PET imaging of estrogen receptors nih.gov
[¹⁸F]fluoro furanyl norprogesterone (B14060473) (FFNP)PET imaging of progesterone (B1679170) receptors nih.gov
16β-[¹⁸F]fluoro-5α-dihydrotestosterone (FDHT)PET imaging of androgen receptors nih.govsnmjournals.org
Fluticasone (B1203827)Inhaled corticosteroid for asthma nih.gov

Table 2: Research Findings on Androstenedione Derivatives

Derivative TypeResearch FocusKey FindingsReference
Ester derivatives of dehydroepiandrosterone5α-reductase inhibitionInhibition of 5α-reductase type 1 in vitro and in vivo. nih.gov
7α-substituted androsta-1,4-diene-3,17-dionesAromatase inhibitionDemonstrated effective inhibition of aromatase. nih.gov
3-chloro-benzylidene derivative of DHEACytotoxicityPotent cytotoxic effects against KB and T47D cell lines. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25FO2 B1194936 Androst-4-ene-3,17-dione, 16beta-fluoro- CAS No. 2838-94-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2838-94-0

Molecular Formula

C19H25FO2

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16S)-16-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-16H,3-8,10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1

InChI Key

WVGGMHNJNOYSMF-HKQXQEGQSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)F)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Other CAS No.

2838-94-0

Origin of Product

United States

Synthetic Methodologies for Androst 4 Ene 3,17 Dione, 16beta Fluoro

Strategies for Regio- and Stereoselective Fluorination at the 16β-Position

The selective introduction of a fluorine atom at the 16β-position of the androstane (B1237026) framework is a complex task due to the multiple reactive sites on the steroid. Early methods for the synthesis of 16-fluorinated steroids often involved multi-step sequences. One established approach involves the reaction of a 16α,17α-epoxy steroid with hydrogen fluoride (B91410). google.com This reaction proceeds via nucleophilic attack of the fluoride ion on the epoxide ring. However, this method can lead to a mixture of products and may not be suitable for all steroid substrates.

Another strategy involves the use of diethylaminosulfur trifluoride (DAST) and its analogs. DAST is a versatile fluorinating agent that can convert hydroxyl groups to fluorine atoms, typically with inversion of configuration (Sɴ2 mechanism). researchgate.nettcichemicals.com Therefore, to obtain the 16β-fluoro stereochemistry, a precursor with a 16α-hydroxyl group is required. The reaction conditions must be carefully controlled to minimize side reactions such as elimination. researchgate.net

More contemporary approaches focus on achieving high regio- and stereoselectivity through the use of advanced reagents and catalytic systems. These methods aim to direct the fluorinating agent to the desired C-16 position with the correct β-orientation, often by leveraging the specific steric and electronic environment of the steroid substrate.

Development and Application of Electrophilic Fluorinating Reagents in Steroid Synthesis

The development of electrophilic fluorinating reagents has revolutionized the synthesis of organofluorine compounds, including fluorinated steroids. wikipedia.org These reagents deliver a formal "F+" equivalent to a nucleophilic carbon center. Unlike nucleophilic fluorination, which often requires harsh conditions, electrophilic fluorination can often be carried out under milder conditions. wikipedia.orgjuniperpublishers.com

A variety of N-F based electrophilic fluorinating reagents have been developed and are now commercially available. juniperpublishers.com These include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as quaternary ammonium (B1175870) salts such as Selectfluor® (F-TEDA-BF4). wikipedia.orgjuniperpublishers.com The reactivity of these reagents can be tuned by modifying the electronic properties of the nitrogen-containing backbone. wikipedia.org

In the context of steroid synthesis, these reagents are particularly useful for the fluorination of enolates, enol ethers, or enol acetates. nih.gov For instance, the enol acetate (B1210297) of a 17-keto steroid can be fluorinated at the 16-position. The stereochemical outcome of the reaction, whether it yields the α or β isomer, is influenced by several factors including the specific reagent used, the reaction temperature, and the structure of the steroid itself. nih.gov Kinetic studies on the electrophilic fluorination of steroid enol esters have provided valuable insights into the factors controlling the stereoselectivity of these reactions. nih.govnih.gov

Reagent ClassExamplesKey Characteristics
N-FluorosulfonimidesNFSI, NFOBSCrystalline, bench-top stable reagents. juniperpublishers.com
Quaternary Ammonium SaltsSelectfluor®Highly effective and widely used. juniperpublishers.com
N-Fluoropyridinium saltsN-Fluoropyridinium triflateUseful fluorinating agents. juniperpublishers.com

Synthesis of Key Steroid Precursors and Intermediates for 16β-Fluoro-Androst-4-ene-3,17-dione

The synthesis of 16β-fluoro-androst-4-ene-3,17-dione relies on the availability of suitable starting materials and the efficient construction of key intermediates. Androst-4-ene-3,17-dione itself is a crucial precursor, which can be produced through the microbial degradation of sterols like β-sitosterol. google.compjmonline.org This biotransformation provides a cost-effective and environmentally friendly route to this important steroid intermediate. pjmonline.org

To introduce the 16β-fluoro group, a functional group at the 16-position is typically required. For example, the synthesis of a 16α-hydroxy derivative can serve as a precursor for subsequent fluorination with inversion of stereochemistry. The synthesis of such hydroxylated intermediates can be achieved through various chemical or microbiological methods. nih.govresearchgate.net For instance, the synthesis of 16α-hydroxyandrost-4-ene-3,17,19-trione has been reported from a 16α-hydroxy-6β,19-epoxy-17-one precursor. nih.gov

The protection of other reactive functional groups on the steroid nucleus is often a necessary step to ensure the selective fluorination at the desired position. For example, the 3-keto-4-ene system might be protected as a dienol ether or enamine to prevent unwanted side reactions during the fluorination step. researchgate.net

Advanced Synthetic Approaches and Chemoenzymatic Transformations

Modern synthetic organic chemistry continues to provide more efficient and selective methods for the preparation of complex molecules like 16β-fluoro-androst-4-ene-3,17-dione. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful tool in steroid chemistry. nih.govuea.ac.uk

Enzymes, such as ketoreductases, can be used to stereoselectively reduce a ketone to a specific alcohol, which can then be a precursor for fluorination. mdpi.com For example, a 17-ketosteroid could be reduced to a 17β-hydroxy steroid, and if a suitable enzyme for the 16-position existed, it could provide a regio- and stereoselective route to a 16α-hydroxy precursor.

Furthermore, the development of novel fluorinating reagents and catalytic systems continues to be an active area of research. For instance, the use of photocatalysis in conjunction with electrophilic fluorinating reagents has been shown to enable fluorination at previously unreactive positions in the steroid nucleus. nih.gov While not yet reported specifically for the 16β-position of androst-4-ene-3,17-dione, these advanced methods hold promise for future, more direct synthetic routes.

Biochemical Interactions and Molecular Mechanisms of Androst 4 Ene 3,17 Dione, 16beta Fluoro

Modulation of Steroidogenic Enzymes by 16beta-Fluoro-Androst-4-ene-3,17-dione

Specific kinetic data (such as K_i_ or IC_50_ values) regarding the inhibition of the aromatase enzyme (cytochrome P450 19A1) by 16beta-fluoro-androst-4-ene-3,17-dione are not available in published literature. Aromatase is responsible for the conversion of androgens like androstenedione (B190577) into estrogens. mdpi.comnih.gov Steroidal inhibitors often act by mimicking the natural substrate, androstenedione. researchgate.net

Research on other C19 steroid derivatives demonstrates that modifications at various positions can lead to potent aromatase inhibition. For instance, 4-hydroxy-androst-4-ene-3,17-dione (Formestane) is a known steroidal aromatase inhibitor. nih.govresearchgate.netnih.gov The introduction of a fluorine atom can significantly alter a molecule's interaction with an enzyme's active site. However, without experimental testing, the specific impact of a 16-beta fluorine substitution on aromatase binding and catalysis remains speculative.

There is no specific research detailing the interactions between 16beta-fluoro-androst-4-ene-3,17-dione and hydroxysteroid dehydrogenases (HSDs). HSDs are a large family of enzymes that catalyze the oxidation and reduction of steroid hormones. For example, 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for the interconversion of androstenedione and testosterone (B1683101). nih.gov

A study on a series of androsterone (B159326) derivatives substituted at the 16-position found them to be generally weak inhibitors of type 3 17β-HSD. nih.gov This suggests that substitution at the C16 position may influence interaction with HSD enzymes, but direct studies on the 16-beta fluoro variant of androstenedione are required to determine its specific inhibitory or substrate activity.

The effect of 16beta-fluoro-androst-4-ene-3,17-dione on 5α-reductase has not been documented. This enzyme is crucial for converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). medlineplus.gov Inhibition of 5α-reductase is a key mechanism for treating conditions like benign prostatic hyperplasia.

Studies on other androstenedione-based aromatase inhibitors have shown varied effects on 5α-reductase. For example, 4-hydroxy-androst-4-ene-3,17-dione and its acetylated form can inhibit the conversion of testosterone to DHT. nih.govsigmaaldrich.com Conversely, 1,4,6-androstatriene-3,17-dione (ATD) did not inhibit the conversion of testosterone to DHT in rat prostate tissue. sigmaaldrich.com The influence of the 16-beta fluoro group on 5α-reductase activity is unknown.

The incorporation of fluorine into a molecule can dramatically alter its biological activity due to fluorine's unique properties. Fluorine is highly electronegative and has a small atomic radius, similar to hydrogen, yet it forms a very strong carbon-fluorine (C-F) bond.

Key principles of enzyme inhibition by fluorinated compounds include:

Altered Binding Affinity: The strong electron-withdrawing nature of fluorine can change the electronic distribution of a molecule, potentially increasing its binding affinity to enzyme active sites or allosteric sites.

Metabolic Stability: The strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation, which can prolong their inhibitory action.

Mechanism-Based Inhibition: Fluorine can be used to design "suicide substrates" or mechanism-based inactivators. In these cases, the enzyme begins its catalytic cycle on the fluorinated inhibitor, but the process generates a highly reactive intermediate that covalently bonds to the enzyme, leading to irreversible inactivation.

Structure-Activity Relationship (SAR) Studies of 16beta-Fluoro-Androst-4-ene-3,17-dione and Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity. acs.org For steroids, minor modifications can lead to dramatic changes in receptor binding, selectivity, and function.

The substitution at position 16 of the androstane (B1237026) nucleus is a well-established strategy for modulating biological activity. Studies comparing dexamethasone (B1670325) (16α-methyl) and betamethasone (B1666872) (16β-methyl) demonstrate that the stereochemistry at C16 directly impacts the potency of glucocorticoid-induced gene transcription and apoptosis, highlighting this position's role in fine-tuning the interaction with the glucocorticoid receptor. nih.gov While both compounds may show similar affinity for the receptor itself, their ability to induce a functional cellular response differs, indicating that the C16 substituent influences the conformational changes in the receptor upon binding, which in turn affects its interaction with co-regulatory proteins and DNA. nih.gov

In the context of aromatase inhibitors, analogs of androst-4-ene-3,17-dione with various substitutions have been synthesized to probe the enzyme's active site. acs.org These studies have revealed that the enzyme possesses a hydrophobic binding pocket, and the nature of the substituent on the steroid core dictates the inhibitory potency. acs.org The presence of a 17-carbonyl function is considered necessary for effective binding of many substrate analogs to the active site. acs.org The introduction of a 16-beta-fluoro group would be expected to alter the electronic and steric profile of the molecule, thereby influencing its fit within the active sites of enzymes and receptors.

Table 1: SAR of C16-Substituted Steroid Analogs

Compound/Analog C16 Substitution Target Receptor/Enzyme Observed Effect of C16 Substitution Reference
Dexamethasone 16α-methyl Glucocorticoid Receptor More potent inducer of transcriptional activation compared to 16β-isomer. nih.gov
Betamethasone 16β-methyl Glucocorticoid Receptor Less potent in inducing transcriptional activation than 16α-isomer. nih.gov
16α-Fluoroestradiol 16α-fluoro Estrogen Receptor High binding affinity, demonstrating C16 fluorination is compatible with ER binding. nih.gov

Impact of Fluorine Substitution on Molecular Recognition and Binding

The substitution of a hydrogen atom with fluorine is a common strategy in drug design due to fluorine's unique properties, including its small size and high electronegativity. nih.gov This substitution can significantly alter a molecule's biological behavior by influencing its conformation, metabolic stability, and binding interactions. nih.govnih.gov

In steroid chemistry, fluorine substitution can block metabolic hydroxylation at the site of introduction. nih.gov For instance, introducing fluorine at positions targeted by hydroxylase enzymes like CYP17A1 and CYP21A2 can inhibit these reactions. nih.gov This effect can be used to redirect metabolic pathways. nih.gov Importantly, studies have shown that such fluorination does not necessarily prevent the steroid from entering the enzyme's active site, indicating that the primary effect is on catalysis rather than binding. nih.gov

The high electronegativity of fluorine allows it to form strong hydrogen bonds as a hydrogen bond acceptor, a role distinct from the hydroxyl group which can both donate and accept hydrogen bonds. nih.gov This can alter the interaction of the steroid with key amino acid residues within a receptor's ligand-binding pocket. The effect of fluorine substitution is highly context-dependent; in some molecular scaffolds, it can be detrimental to binding affinity, while in others, it can lead to a significant increase. nih.gov The precise impact of the 16-beta-fluoro group on the binding of Androst-4-ene-3,17-dione to its targets would depend on the specific topology and electrostatic environment of the binding site.

Conformational Analysis and Molecular Modeling of Enzyme and Receptor Complexes

Conformational analysis and molecular modeling are powerful tools used to understand the three-dimensional structure of molecules and their interactions with biological macromolecules. For steroid-receptor complexes, these techniques provide insights into how a ligand binds and how structural modifications, such as fluorine substitution, influence this interaction. nih.gov

While specific molecular modeling studies for Androst-4-ene-3,17-dione, 16beta-fluoro- are not prominently featured in the reviewed literature, the principles from related systems are applicable. X-ray crystallography and computational modeling of other steroid-receptor complexes have been crucial in correlating chemical structure with binding affinity and biological activity. nih.gov

A molecular modeling study of Androst-4-ene-3,17-dione, 16beta-fluoro- complexed with receptors like the GR or ER would aim to:

Determine the preferred conformation of the steroid within the binding pocket.

Analyze the orientation of the 16-beta-fluoro substituent and identify its interactions with nearby amino acid residues.

Calculate binding energies to predict the affinity of the ligand for the receptor.

Compare the modeled complex to those of known agonists or antagonists to hypothesize about its functional activity.

Metabolic Pathways and Biotransformation of Androst 4 Ene 3,17 Dione, 16beta Fluoro in Research Models

In Vitro Enzymatic Transformations and Metabolite Identification of 16beta-Fluoro-Androst-4-ene-3,17-dione

While specific in vitro enzymatic studies on 16beta-fluoro-androst-4-ene-3,17-dione are not extensively documented in publicly available research, the metabolic pathways of its parent compound, androst-4-ene-3,17-dione, have been thoroughly investigated. These studies provide a foundational understanding of the potential enzymatic transformations that the fluorinated analog might undergo.

The primary enzymatic reactions involved in the metabolism of androst-4-ene-3,17-dione include reduction and hydroxylation. In vitro incubations of androst-4-ene-3,17-dione with various tissue homogenates, such as those from rat submaxillary gland and adrenal tissue, have demonstrated its conversion into a range of metabolites. nih.govnih.gov The metabolism is predominantly reductive, leading to the formation of compounds like androsterone (B159326), testosterone (B1683101), 17beta-hydroxy-5alpha-androstan-3-one, 5alpha-androstane-3,17-dione, and 5alpha-androstane-3alpha,17beta-diol. nih.gov

The key enzymes responsible for these transformations include 17β-hydroxysteroid dehydrogenase (17β-HSD), which catalyzes the reduction of the 17-keto group to a hydroxyl group, and 5α-reductase, which reduces the double bond between carbons 4 and 5. nih.govmdpi.com Additionally, various hydroxylases can introduce hydroxyl groups at different positions on the steroid nucleus, such as at the 16-beta position in rat liver microsomes. nih.gov

The presence of the 16beta-fluoro substituent is expected to influence these enzymatic processes. The strong electron-withdrawing nature of the fluorine atom can affect the substrate's binding affinity to enzymes and the rate of metabolic reactions. It is hypothesized that the 16beta-fluorine atom could sterically hinder or electronically influence the action of enzymes that typically metabolize this region of the steroid.

Table 1: Principal Metabolites of Androst-4-ene-3,17-dione Identified in In Vitro Systems

MetaboliteEnzymatic ReactionReference
Testosterone17-keto reduction nih.gov
AndrosteronePredominantly reductive metabolism nih.gov
5alpha-Androstane-3,17-dione5alpha-reduction nih.gov
17beta-Hydroxy-5alpha-androstan-3-one5alpha-reduction and 17-keto reduction nih.gov
5alpha-Androstane-3alpha,17beta-diol5alpha-reduction and 3-keto, 17-keto reduction nih.gov

This table is based on the metabolism of the non-fluorinated parent compound, Androst-4-ene-3,17-dione, to provide a comparative basis.

Identification of Biotransformation Products in Preclinical Systems

Preclinical studies involving androgens substituted with a 16beta-fluorine atom have revealed a significant metabolic pathway that leads to defluorination. Research on various 16beta-fluoro androgens in rats has shown extensive metabolic cleavage of the carbon-fluorine bond. nih.gov

A key finding from these studies is that compounds with a 16beta-fluorine substituent undergo significant metabolic defluorination, with a substantial portion of the fluorine dose being deposited in bone tissue. nih.gov This observation strongly suggests that a major biotransformation product is the fluoride (B91410) ion, which is subsequently taken up by bone.

This defluorination is proposed to occur through a 16alpha-hydroxylation process. nih.gov The enzymatic introduction of a hydroxyl group at the adjacent 16alpha-position would create an unstable intermediate that rapidly eliminates hydrogen fluoride, leading to the formation of a 16-keto steroid and the release of the fluoride ion. This metabolic route highlights a specific vulnerability of the 16beta-fluoro substitution.

While the complete profile of biotransformation products for 16beta-fluoro-androst-4-ene-3,17-dione in preclinical models has not been fully elucidated, the evidence points towards 16-hydroxylated and subsequently defluorinated metabolites as major products.

Table 2: Postulated Biotransformation Products of 16beta-Fluoro-Androst-4-ene-3,17-dione in Preclinical Models

Biotransformation ProductProposed Metabolic PathwayReference
16alpha-Hydroxy-16beta-fluoro-androst-4-ene-3,17-dione16alpha-hydroxylation nih.gov
Androst-4-ene-3,16,17-trione16alpha-hydroxylation followed by defluorination nih.gov
Fluoride ionDefluorination nih.gov

This table is based on the proposed metabolic fate of androgens with a 16beta-fluorine substituent.

Influence of Fluorination on Steroid Metabolic Stability in Research Systems

The introduction of fluorine into a steroid molecule is a common strategy to enhance its metabolic stability by blocking sites susceptible to enzymatic attack. nih.gov The carbon-fluorine bond is exceptionally strong, and the fluorine atom can act as a steric and electronic shield, preventing enzymatic hydroxylation at or near the site of fluorination.

However, the metabolic stability conferred by fluorination is highly dependent on the position of the fluorine atom within the steroid nucleus. In the case of 16beta-fluoro-androst-4-ene-3,17-dione, the proximity of the fluorine atom to the 16alpha-position makes it susceptible to a specific metabolic pathway that undermines its stability.

As discussed, the 16alpha-hydroxylation process provides an efficient route for the elimination of the 16beta-fluorine atom. nih.gov This suggests that while fluorination at other positions might increase the metabolic half-life of a steroid, the 16beta-position in the androstane (B1237026) skeleton represents a site of metabolic vulnerability rather than stability. This is in contrast to other fluorinated steroids where fluorination effectively blocks metabolism and enhances the drug's duration of action.

Therefore, in research systems, the 16beta-fluorination of androst-4-ene-3,17-dione does not appear to confer the expected increase in metabolic stability due to this specific defluorination pathway.

Analytical Methodologies for Androst 4 Ene 3,17 Dione, 16beta Fluoro in Research

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Quantification in Biological Samples

Chromatographic methods are fundamental for the isolation and measurement of "Androst-4-ene-3,17-dione, 16beta-fluoro-" in biological samples such as plasma, urine, and tissue extracts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating steroids. For fluorinated steroids, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is often achieved using ultraviolet (UV) absorbance, as the α,β-unsaturated ketone structure in the A-ring of androstenedione (B190577) absorbs UV light. The combination of liquid chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity, making it invaluable for identifying metabolites in complex mixtures like urinary extracts. sci-hub.senih.gov For instance, LC-MS has been successfully used to identify metabolites of the related compound 4-hydroxyandrost-4-ene-3,17-dione in patient urine. sci-hub.senih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for steroid profiling in urine. This method offers high resolution and sensitivity. Prior to analysis, steroids like "Androst-4-ene-3,17-dione, 16beta-fluoro-" typically require a chemical derivatization step to increase their volatility and thermal stability. A common method is silylation, which converts hydroxyl and keto groups into trimethylsilyl (TMS) ethers and enol ethers, respectively. uu.nl The derivatized sample is then vaporized and separated on a capillary column. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that serves as a molecular fingerprint for identification and quantification. uu.nl

Interactive Table: Chromatographic Methods for Steroid Analysis

TechniquePrincipleSample PreparationDetection MethodApplication for Androst-4-ene-3,17-dione, 16beta-fluoro-
HPLCDifferential partitioning between a stationary and mobile phase.Extraction from biological matrix (e.g., liquid-liquid extraction).UV-Vis, Mass Spectrometry (MS).Quantification in plasma; purification of synthetic analogs and radiolabeled tracers. google.com
GC-MSSeparation of volatile compounds in a gas phase followed by mass analysis.Extraction, hydrolysis, and chemical derivatization (e.g., silylation). uu.nlMass Spectrometry (MS).Comprehensive steroid profiling in urine to identify the parent compound and its metabolites.

Spectroscopic Methods for Structural Elucidation of Metabolites and Analogs (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the precise chemical structure of "Androst-4-ene-3,17-dione, 16beta-fluoro-" and its transformation products.

Mass Spectrometry (MS) , often coupled with chromatography (LC-MS, GC-MS), provides critical information about the molecular weight and structure of a compound. The ionization process generates a molecular ion, revealing the compound's exact mass. Subsequent fragmentation produces a characteristic pattern of daughter ions that helps in elucidating the structure. For example, in the analysis of 4-hydroxyandrost-4-ene-3,17-dione metabolites, thermospray LC-MS was used to identify the protonated molecule and characteristic fragment ions corresponding to losses of water molecules, which aided in structural assignments. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for unambiguous structural elucidation.

¹H NMR provides information on the number and connectivity of hydrogen atoms in the molecule.

¹³C NMR reveals the carbon skeleton.

For fluorinated compounds, ¹⁹F NMR is particularly valuable. nih.govwikipedia.org The fluorine-19 nucleus has a spin of ½, is 100% abundant in nature, and is highly sensitive to its chemical environment, resulting in a large chemical shift dispersion. wikipedia.org This makes ¹⁹F NMR an excellent tool for confirming the presence and position of fluorine atoms in metabolites and synthetic analogs, as the chemical shift of the fluorine signal is highly diagnostic of its local electronic environment. nih.govnih.gov Kinetic studies on the fluorination of steroids have utilized ¹H NMR and ¹⁹F NMR to monitor reaction progress and identify products. nih.gov

Radiochemical Tracers and Imaging Techniques for Research Applications (e.g., [¹⁸F] Labeling for PET Imaging Research)

The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into the "Androst-4-ene-3,17-dione, 16beta-fluoro-" structure allows for its use as a tracer in Positron Emission Tomography (PET) imaging. nih.govuaeu.ac.ae PET is a non-invasive imaging technique that provides quantitative information on physiological and biochemical processes in vivo. nih.govnih.govnih.gov

A closely related and extensively studied PET tracer is 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT). nih.govescholarship.org This compound is a fluorinated analog of the natural ligand for the androgen receptor (AR). nih.gov Given that androstenedione is a direct precursor to testosterone (B1683101), the methodologies developed for [¹⁸F]FDHT are highly relevant for creating and utilizing a PET tracer based on 16β-fluoro-androstenedione.

The synthesis of [¹⁸F]FDHT involves a nucleophilic substitution reaction where [¹⁸F]fluoride replaces a leaving group on a precursor molecule. The resulting radiolabeled steroid is then purified, typically using HPLC, to ensure high radiochemical purity before use. google.com Fully automated synthesis modules have been developed to produce clinical-grade [¹⁸F]FDHT with high radiochemical yield and specific activity. google.comnih.govescholarship.org

Research Applications: [¹⁸F]-labeled steroid analogs like [¹⁸F]FDHT are used in oncology research to image the expression of steroid receptors. nih.gov For example, [¹⁸F]FDHT PET imaging allows for the non-invasive, whole-body assessment of androgen receptor expression in prostate cancer patients. nih.govescholarship.org This information can be critical for understanding disease heterogeneity, selecting patients for AR-targeted therapies, and monitoring treatment response. nih.govnih.gov Similarly, an [¹⁸F]-labeled version of "Androst-4-ene-3,17-dione, 16beta-fluoro-" could potentially be developed to study the biodistribution and metabolism of this specific compound or to investigate enzymatic pathways such as aromatase or 17β-hydroxysteroid dehydrogenase in vivo.

Interactive Table: Radiosynthesis Parameters for [¹⁸F]FDHT (as a model for ¹⁸F-labeled 16β-fluoro-androstenedione)

ParameterReported ValueReference
Synthesis MethodAdaptation of manual synthesis for a fully-automated ELIXYS radiosynthesizer. google.comnih.govescholarship.org
Total Synthesis TimeApproximately 90 minutes. google.comnih.govescholarship.org
Radiochemical Yield (decay-corrected)29 ± 5% google.comnih.govescholarship.org
Specific Activity4.6 Ci/µmol (170 GBq/µmol) google.comnih.govescholarship.org
Purification MethodHigh-Performance Liquid Chromatography (HPLC). google.com

Applications of Androst 4 Ene 3,17 Dione, 16beta Fluoro in Biochemical and Preclinical Research

Development as a Biochemical Probe for Steroidogenic Pathways and Enzyme Mechanisms

The strategic placement of a fluorine atom, particularly at the 16-beta position, makes Androst-4-ene-3,17-dione, 16beta-fluoro- a candidate for use as a biochemical probe to investigate steroidogenic pathways and enzyme mechanisms. Fluorine's high electronegativity can influence the electronic environment of the steroid, potentially altering its interaction with enzymes involved in steroid metabolism.

The study of fluorinated steroids provides quantitative insights into their synthesis and potential interactions. nih.gov For instance, research on the enzymatic fluorination process in Streptomyces cattleya has begun to unravel the molecular mechanisms by which fluorine is incorporated into organic molecules, a process that could inform the synthesis and understanding of compounds like 16beta-fluoro-androst-4-ene-3,17-dione. nih.gov While direct studies on this specific compound are not prevalent, the principles of using fluorinated analogs to probe enzyme active sites and reaction mechanisms are well-established in medicinal chemistry. acs.org

Utility in Investigating Steroid Hormone Action Mechanisms in Cell and Animal Models

Fluorinated steroids are valuable tools for investigating the mechanisms of steroid hormone action. The introduction of fluorine can enhance metabolic stability and alter receptor binding affinity, providing researchers with molecules that have modified pharmacokinetic and pharmacodynamic profiles. numberanalytics.com

A study on a series of fluorinated 5alpha-androstan-17beta-ols demonstrated their ability to compete with [3H]-5alpha-dihydrotestosterone for the rat prostate androgen receptor protein. nih.gov This suggests that fluorinated androstanes, including potentially Androst-4-ene-3,17-dione, 16beta-fluoro-, could be used to explore androgen receptor binding and function in various cell and animal models. The level of androgenic activity can be influenced by the position of the fluorine atom. For example, 3beta-fluoro-5alpha-androstan-17beta-ol (B1218871) was found to have about 5% of the androgenic activity of testosterone (B1683101) propionate (B1217596) in castrated rats. nih.gov

The use of isotopically labeled versions of related compounds, such as [3H] Androstenedione (B190577), in breast cancer cell research and in vitro metabolism studies highlights the utility of modified steroids in understanding hormone action. revvity.com

Preclinical Studies on Biochemical Efficacy and Target Engagement in Animal Models

Preclinical studies involving fluorinated androgens have shown their potential for in vivo applications, particularly in imaging. Research on six androgens labeled with fluorine-18 (B77423), including compounds with a 16-beta-fluorine substituent, was conducted to assess their utility as imaging agents for prostatic cancer. nih.gov

These studies revealed that the fluorinated androgens exhibited high selective uptake by the prostate in diethylstilbestrol-treated male rats. nih.gov However, compounds with a 16-beta-fluorine substituent demonstrated significant metabolic defluorination, leading to approximately 50% of the dose being deposited in bone within four hours. nih.gov This finding is critical for understanding the in vivo stability and potential for off-target effects of 16-beta-fluorinated steroids. The metabolic instability was hypothesized to be due to a rapid 16-alpha-hydroxylation process. nih.gov

Despite the defluorination, these fluoroandrogens were among the first positron-emitting androgens to show high affinity and selective uptake in androgen target tissues in vivo, suggesting their potential as imaging agents in humans. nih.gov

Table 1: Preclinical Data on Related 16-beta-Fluorinated Androgens

Compound Characteristic Finding Reference
Prostate Uptake High selective uptake observed in animal models. nih.gov
Metabolic Stability Extensive metabolic defluorination with bone deposition. nih.gov

| Target Engagement | High affinity and selective uptake in androgen target tissues. | nih.gov |

Contribution to the Understanding of Steroid Fluorination Effects in Biological Systems

The study of fluorinated steroids, including analogs of Androst-4-ene-3,17-dione, 16beta-fluoro-, contributes significantly to our understanding of how fluorination impacts biological systems. The introduction of fluorine can lead to several changes in a steroid's properties:

Lipophilicity: Fluorination can increase a steroid's ability to cross cell membranes. numberanalytics.com

Metabolic Stability: It can make the steroid less susceptible to enzymatic degradation. numberanalytics.com

Receptor Binding Affinity: Fluorination can alter how strongly a steroid binds to its receptor, thereby affecting its biological activity. numberanalytics.com

Research into fluorinated corticosteroids has shown that these modifications can lead to potent therapeutic agents for inflammatory disorders and cancer. numberanalytics.comresearchgate.net Furthermore, the development of radiofluorinated steroids as potential positron emission tomography (PET) imaging agents underscores the importance of steroid fluorination in diagnostic medicine. uaeu.ac.ae The synthesis of various fluorinated steroids, such as 16α-fluoro- and 16β-fluoroprednisolones, has expanded the library of available compounds for biological investigation. acs.org

The challenges in synthesizing fluorinated steroids, including controlling the position and stereochemistry of the fluorine atom, also drive innovation in organofluorine chemistry. numberanalytics.com

Table 2: General Effects of Steroid Fluorination

Property Affected Consequence of Fluorination Reference
Lipophilicity Increased numberanalytics.com
Metabolic Stability Improved numberanalytics.com

| Receptor Binding | Altered Affinity | numberanalytics.com |

Future Directions in Research on Androst 4 Ene 3,17 Dione, 16beta Fluoro

Exploration of Novel Enzyme Targets and Regulatory Pathways

Future research should prioritize identifying and characterizing the enzyme targets of Androst-4-ene-3,17-dione, 16beta-fluoro-. The parent compound, androst-4-ene-3,17-dione, is a substrate for various enzymes in the steroidogenesis pathway, including ketoreductases that convert it to testosterone (B1683101). mdpi.com A key area of investigation would be to determine how the 16beta-fluoro group influences interactions with these and other enzymes.

Researchers could explore its potential as an inhibitor or modulator of enzymes critical in pathological states. For instance, the study of how fluorinated steroids interact with enzymes like 3-Ketosteroid-Δ1-dehydrogenases, which are involved in steroid degradation, could reveal pathways to enhance the stability and availability of therapeutic steroids. nih.gov Furthermore, investigating the impact of this compound on regulatory pathways, such as those involving natural killer (NK) and lymphokine-activated killer (LAK) cells, which can be modulated by other fluorinated corticosteroids like fluticasone (B1203827) propionate (B1217596), could uncover novel immunomodulatory effects. nih.gov

Advanced Structural Biology Approaches for Receptor and Enzyme Complexes

Understanding the three-dimensional structure of Androst-4-ene-3,17-dione, 16beta-fluoro- when bound to its biological targets is crucial. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide atomic-level insights into these interactions. Such studies would illuminate how the fluorine atom at the 16-beta position influences binding affinity and specificity for various receptors, such as androgen receptors. smolecule.comebi.ac.uk

Molecular dynamics simulations, which have been effectively used to study the conformational mobility of other corticosteroids, could predict how the 16beta-fluoro modification affects the flexibility and dynamics of the steroid's ring structure, which is known to be critical for biological specificity. nih.gov This computational approach can help rationalize observed binding affinities and guide the design of more potent and selective steroid-based therapeutics.

Integration with Systems Biology and Omics Approaches in Steroidogenesis Research

A systems biology approach, integrating genomics, proteomics, and metabolomics, would offer a holistic view of the effects of Androst-4-ene-3,17-dione, 16beta-fluoro- on cellular and organismal systems. Metabolomics studies, for instance, could track the biotransformation of the compound and identify its downstream metabolites, providing a comprehensive picture of its metabolic fate.

"Omics" technologies can help map the broader changes in gene expression and protein levels in response to the compound. This could reveal previously unknown regulatory pathways affected by this fluorinated steroid. By examining the global changes in the cellular environment, researchers can move beyond a single-target focus and understand the compound's network-level effects, which is an emerging trend in medicinal chemistry and drug discovery. acs.org

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To conduct detailed mechanistic studies, the development of sophisticated in vitro and ex vivo models is essential. Three-dimensional (3D) cell cultures and organ-on-a-chip systems that better mimic the physiological environment of tissues involved in steroid metabolism, such as the liver or adrenal glands, would be invaluable. These models can provide more accurate predictions of a compound's efficacy and metabolism compared to traditional 2D cell cultures.

For example, researchers could use these advanced models to study the compound's influence on steroidogenesis in a controlled environment, much like how in vitro models have been used to examine the effects of other steroids on lung surfactant monolayers or the binding of fluorinated analogues to estrogen receptors. nih.govrsc.org Such systems would allow for detailed investigation into the compound's mechanism of action, its potential cell-type-specific effects, and its interactions with other signaling molecules.

Q & A

Q. What are the established methods for synthesizing 16beta-fluoro androst-4-ene-3,17-dione derivatives?

Synthesis typically involves regioselective fluorination at the 16β position. A general approach includes:

  • Halogenation : Use bromine or iodine to introduce a halogen at the 16α position, followed by stereochemical inversion via nucleophilic substitution with a fluoride source (e.g., AgF or KF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) is employed to isolate the fluorinated product. Validate purity via HPLC (>95%) and confirm stereochemistry via NOESY NMR .

Q. How is the compound characterized using spectroscopic techniques?

  • NMR : ¹H and ¹³C NMR identify substituent positions. Key signals include the 3-ketone (δ ~200 ppm in ¹³C) and 17-ketone (δ ~210 ppm). Fluorine coupling (J = 45–50 Hz) at C16β confirms stereochemistry .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1100 cm⁻¹ (C-F stretching) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₂₅FO₂: calc. 316.18) .

Q. What safety protocols are critical for handling fluorinated androstane derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Collect fluorinated waste separately in halogen-compatible containers. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can contradictions in NMR data for fluorinated steroids be resolved?

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference.
  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks. For example, distinguish C16β-F from C17-ketone interactions via ¹H-¹⁹F coupling patterns .
  • Reference Standards : Compare with published spectra of analogous fluorosteroids (e.g., 19-hydroxyandrost-4-ene-3,17-dione ).

Q. What strategies improve stability in metabolic studies involving 16β-fluoro derivatives?

  • Isotopic Labeling : Use ³H or ¹⁴C-labeled analogs (e.g., [1β-³H]androst-4-ene-3,17-dione) to track metabolic pathways via radiometric detection .
  • Storage : Store at –20°C under argon to prevent oxidation of the 3-ketone group. Avoid repeated freeze-thaw cycles .

Q. How do enzymes like androstenedione monooxygenase interact with 16β-fluoro derivatives?

  • Enzyme Assays : Incubate the compound with EC 1.14.99.12 (androst-4-ene-3,17-dione monooxygenase) and NADPH. Monitor hydroxylation at C19 or C6β via LC-MS .
  • Inhibition Studies : Compare kinetic parameters (Km, Vmax) with non-fluorinated androstenedione to assess fluorine’s steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.